molecular formula C12H11NO4S B3039192 (5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione CAS No. 154617-50-2

(5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B3039192
CAS RN: 154617-50-2
M. Wt: 265.29 g/mol
InChI Key: BTVXGOPTTYYHOK-POHAHGRESA-N
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Description

(5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as DMTD, is a heterocyclic compound that belongs to the thiazolidinedione family. It is a colorless solid that is soluble in water and other organic solvents. DMTD is a popular reagent used in organic synthesis and is known for its wide range of applications.

Scientific Research Applications

Biological Activity and Medicinal Chemistry

Thiazolidinedione derivatives, including (5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, exhibit a broad spectrum of biological activities. These compounds are often synthesized and analyzed for various medicinal properties. For instance, the synthesis and structure of new 5‐(arylidene)‐3‐(4‐methylbenzoyl)thiazolidine‐2,4‐diones, including those with dimethoxybenzylidene groups, have been explored for potential medicinal applications (Popov-Pergal et al., 2010).

Antidiabetic and Hypoglycemic Activities

Thiazolidinediones, including derivatives of this compound, have been studied for their antidiabetic and hypoglycemic activities. Research has been conducted on a variety of these compounds, assessing their effectiveness in lowering blood sugar levels and their potential as antidiabetic agents. This includes studies on compounds like ADD-3878 and its derivatives, which have shown significant activity in this field (Sohda et al., 1982).

Antihyperglycemic Studies and Docking Simulations

Further studies have been conducted on benzimidazole-thiazolidinedione hybrids, which include this compound derivatives. These studies include antihyperglycemic research and docking simulations to understand the compounds' interaction with biological targets. In vitro treatment with these compounds has shown promising results in terms of increasing the expression of proteins important in diabetes management (Gutiérrez-Hernández et al., 2019).

Antimicrobial Activities

Thiazolidinedione derivatives also exhibit significant antimicrobial activities. Studies have shown that these compounds can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This includes research on novel derivatives synthesized and characterized for their potential in combating bacterial infections (Rajput et al., 2011).

Inhibition of DNA Topoisomerase I Activity and Induction of Apoptosis

A novel class of cytotoxic agents combining an acridine and thiazolidine nucleus has been investigated for its ability to inhibit DNA topoisomerase I activity and induce apoptosis in cancer cells. This highlights the potential use of thiazolidinedione derivatives in cancer therapy (Barros et al., 2013).

properties

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-16-8-3-4-9(17-2)7(5-8)6-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVXGOPTTYYHOK-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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